molecular formula C12H10N4O3 B11727253 2-{[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]methyl}-1H-isoindole-1,3(2H)-dione

2-{[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]methyl}-1H-isoindole-1,3(2H)-dione

Cat. No.: B11727253
M. Wt: 258.23 g/mol
InChI Key: BKMSJTBWORBZGS-UHFFFAOYSA-N
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Description

2-{[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]methyl}-1H-isoindole-1,3(2H)-dione is a complex organic compound that features both an oxadiazole and an isoindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]methyl}-1H-isoindole-1,3(2H)-dione typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This one-pot method is efficient and yields the desired product with good purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to ensure high yield and purity on a larger scale.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]methyl}-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could introduce new alkyl or aryl groups.

Mechanism of Action

The mechanism by which 2-{[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]methyl}-1H-isoindole-1,3(2H)-dione exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]methyl}-1H-isoindole-1,3(2H)-dione apart is the combination of both the oxadiazole and isoindole moieties in a single molecule. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further study and application.

Properties

Molecular Formula

C12H10N4O3

Molecular Weight

258.23 g/mol

IUPAC Name

2-[[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]methyl]isoindole-1,3-dione

InChI

InChI=1S/C12H10N4O3/c13-5-10-14-9(15-19-10)6-16-11(17)7-3-1-2-4-8(7)12(16)18/h1-4H,5-6,13H2

InChI Key

BKMSJTBWORBZGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NOC(=N3)CN

Origin of Product

United States

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